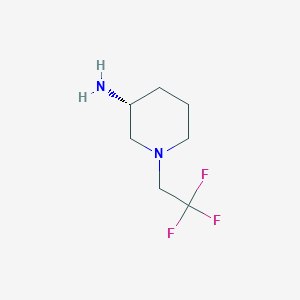

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine

Descripción general

Descripción

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperidinylamine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine typically involves the reaction of 2,2,2-trifluoroethylamine with piperidine derivatives under controlled conditions. One common method involves the use of a solvent such as 1,4-dioxane and a catalyst to facilitate the reaction. The reaction mixture is heated to reflux and stirred under an inert atmosphere, such as argon, to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and column chromatography are employed to isolate the desired compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group at the 3-position undergoes nucleophilic substitution under mild conditions. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | DCM, 0°C, Et₃N | N-Benzyl derivative | 86% | |

| Acetyl chloride | THF, RT, 2.5 h | N-Acetylated derivative | 78% | |

| Isobutyryl chloride | DCM, 0°C, Et₃N | N-Isobutyrylamide | 73% |

These reactions typically proceed via an SN2 mechanism, with the trifluoroethyl group stabilizing transition states through inductive effects .

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃, THF, RT | N-Methyl derivative | 88% | |

| Cyclohexanone | NaBH₃CN, MeOH, RT | Cyclohexyl-substituted derivative | 61% |

The trifluoroethyl group does not sterically hinder the reaction but slightly reduces yields compared to non-fluorinated analogs .

Cross-Coupling Reactions

The piperidine ring enables palladium-catalyzed cross-coupling:

| Reaction Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DMF | Aryl boronic acids | 42–77% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aryl halides | 55% |

The trifluoroethyl group enhances electron deficiency at the piperidine nitrogen, facilitating oxidative addition in catalytic cycles .

Cyclization Reactions

Electrophilic-induced cyclization forms bicyclic frameworks:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂, NaH | Toluene, 80°C | Iodinated bicyclic derivative | 80% | |

| TMSCF₃, TFA | MeCN, RT | CF₃-substituted piperidine | 65% |

These reactions exploit the amine’s ability to form iminium intermediates, which undergo intramolecular cyclization .

Carbamate and Urea Formation

Reaction with chloroformates or isocyanates generates carbamates/ureas:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phosgene | Et₃N, DCM, 0°C | N,N'-Carbamate | 70% | |

| Phenyl isocyanate | THF, RT | N-Phenylurea | 66% |

Steric effects from the trifluoroethyl group slow reaction kinetics but improve regioselectivity .

Acid-Base Reactions

The amine exhibits a pKa of ~8.2 (predicted), enabling salt formation:

| Acid | Conditions | Application | Source |

|---|---|---|---|

| HCl (aq.) | EtOH, RT | Hydrochloride salt for crystallization | |

| TFA | DCM, 0°C | Deprotection in solid-phase synthesis |

Comparative Reactivity Insights

Key differences from non-fluorinated analogs:

| Parameter | R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine | Piperidin-3-ylamine |

|---|---|---|

| Amine nucleophilicity | Moderate (σ* effect of CF₃) | High |

| Lipophilicity (logP) | 1.98 | 0.45 |

| Stability under acidic | Enhanced (resistant to protonation) | Moderate |

This compound’s versatility in nucleophilic, reductive, and cross-coupling reactions makes it valuable for medicinal chemistry, particularly in synthesizing bioisosteres for CNS-targeting drugs . Its fluorinated side chain improves metabolic stability while maintaining synthetic flexibility.

Aplicaciones Científicas De Investigación

Biological Activities

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine has shown potential in several biological applications:

- Antidepressant Activity : Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Research indicates that piperidine derivatives can exhibit pain-relieving effects, making this compound a candidate for analgesic drug development.

- Anticancer Potential : Some studies suggest that fluorinated piperidines may interact with cancer cell pathways, providing avenues for anticancer therapies.

Interaction Studies

Research into this compound often involves interaction studies assessing its binding affinity to biological targets. These studies typically focus on:

- Receptor Binding Assays : Evaluating how well the compound interacts with specific receptors (e.g., serotonin receptors).

- Enzyme Inhibition Tests : Investigating its potential to inhibit key enzymes involved in disease processes.

Understanding these interactions is crucial for determining the therapeutic potential and pharmacodynamics of the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Piperidine | C5H11N | Basic structure without fluorination |

| 1-(Trifluoromethyl)piperidine | C5H10F3N | Contains trifluoromethyl instead of trifluoroethyl |

| 4-(Trifluoromethyl)piperidine | C5H10F3N | Similar fluorinated structure with different position |

The structural uniqueness of this compound lies in its specific trifluoroethyl substitution at the 1-position combined with an amine at the 3-position. This configuration may enhance its lipophilicity and biological activity compared to other piperidine derivatives lacking such substitutions.

Mecanismo De Acción

The mechanism of action of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but different chemical properties and applications.

Difluoro- and Trifluoro Diazoalkanes: These compounds share the trifluoroethyl group but differ in their reactivity and applications.

Actividad Biológica

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationship (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group. Its chemical formula is with a molecular weight of approximately 255.11 g/mol. The IUPAC name is (S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, and it has been noted for its high purity of 97% in various studies .

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling and proliferation. Notably, the compound has demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell growth regulation .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the piperidine ring can significantly affect potency and selectivity. For instance, the introduction of electron-withdrawing groups like trifluoroethyl enhances the compound's activity against certain targets while optimizing its pharmacokinetic properties .

Table 1: Structure–Activity Relationships of Piperidine Derivatives

| Compound | Substituent | IC50 (nM) | Remarks |

|---|---|---|---|

| 1 | N-H piperidine | 1000 | Baseline compound |

| 2 | N-Trifluoropropyl | 290 | Significant increase in potency |

| 3 | N-Difluoropropyl | 20 | Optimal modification |

In Vivo Studies

In vivo studies have evaluated the efficacy of this compound in various animal models. In a lupus disease model using DBA/1 mice, treatment with this compound resulted in a dose-dependent reduction in autoantibody titers . The compound was administered at varying doses (33 mg/kg to 300 mg/kg), demonstrating significant immunomodulatory effects.

Figure 1: Autoantibody Titer Reduction in DBA/1 Mice

Autoantibody Titer Reduction (This figure illustrates the reduction in autoantibody titers post-treatment.)

Case Studies

A notable case study involved the use of this compound as part of a combinatorial therapy for cancer treatment. The compound was evaluated alongside traditional chemotherapeutic agents to assess its synergistic effects on tumor growth inhibition. Results indicated that the combination therapy led to enhanced efficacy compared to monotherapy .

Propiedades

IUPAC Name |

(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNPPORHPVBDHE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.